1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a nitro group, and a tetrahydrofuran moiety
Preparation Methods
The synthesis of 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a nitrating agent such as nitric acid.
Attachment of the tetrahydrofuran moiety: This step involves the reaction of the nitro-substituted pyrazole with a tetrahydrofuran derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrazole ring.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide: This compound has a similar structure but with different substituents, which may result in different chemical and biological properties.
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide: Another closely related compound with slight variations in the molecular structure
Properties
IUPAC Name |
1-methyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-13-6-8(14(16)17)9(12-13)10(15)11-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBMIMUUKXNROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2CCCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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